phosphanium bromide CAS No. 890136-66-0](/img/structure/B12611416.png)
[(2-Iodo-4,5-dimethoxyphenyl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is a complex organic compound that features a unique combination of iodine, methoxy groups, and a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide typically involves the reaction of 2-iodo-4,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triphenylphosphonium group.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
Chemistry
In chemistry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for constructing complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery and development.
Industry
In industry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can be used in the production of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with cellular components. The iodine and methoxy groups can participate in further chemical reactions, leading to the formation of bioactive species.
類似化合物との比較
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Chloro-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Fluoro-4,5-dimethoxyphenyl)methylphosphanium bromide
Uniqueness
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. This makes it particularly valuable in synthetic chemistry for creating novel compounds with unique properties.
特性
CAS番号 |
890136-66-0 |
|---|---|
分子式 |
C27H25BrIO2P |
分子量 |
619.3 g/mol |
IUPAC名 |
(2-iodo-4,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25IO2P.BrH/c1-29-26-18-21(25(28)19-27(26)30-2)20-31(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-19H,20H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QMVBZRSNLCPVFC-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C(C(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
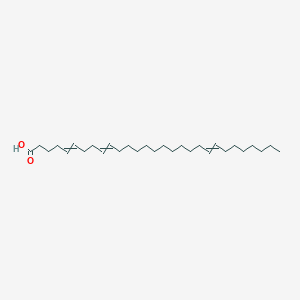
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
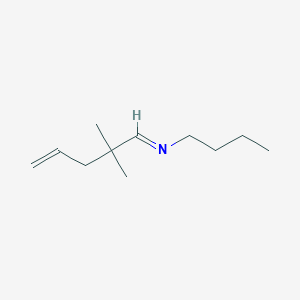
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)

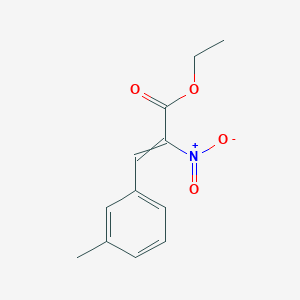
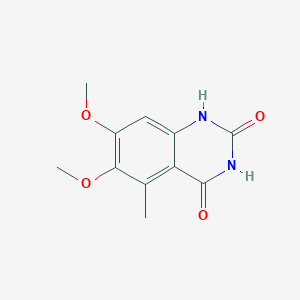

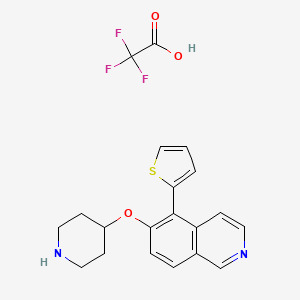
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

